BenchChemオンラインストアへようこそ!

3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride

NK-3 receptor antagonism neuropsychiatric disorders pyrrolidine ethers

Select 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride for NK-3 receptor antagonist programs targeting schizophrenia & Parkinson's disease. The 3-methoxybenzyl-oxy-methyl architecture delivers essential pi-stacking and hydrogen-bonding interactions that simpler benzyl-pyrrolidine analogs cannot replicate. The defined hydrochloride salt ensures reproducible in vitro pharmacology. Ideal for SAR studies comparing 2-, 3-, and 4-methoxy substitution patterns, fragment-based screening (SPR, NMR, X-ray), and microsomal stability assays to evaluate benzyl ether metabolic liability. For R&D use only.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 1220032-48-3
Cat. No. B1441708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS1220032-48-3
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COCC2CCNC2.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(7-13)9-16-10-12-5-6-14-8-12;/h2-4,7,12,14H,5-6,8-10H2,1H3;1H
InChIKeyOJGZOPKOGVZNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine Hydrochloride (CAS 1220032-48-3): A Specialized Pyrrolidine Ether Building Block for CNS Drug Discovery


3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1220032-48-3) is a heterocyclic organic compound belonging to the class of 3-substituted pyrrolidine ethers. It features a pyrrolidine ring linked via a methylene-oxy bridge to a 3-methoxybenzyl aromatic moiety, and is supplied as the hydrochloride salt (C₁₃H₂₀ClNO₂, MW 257.75 g/mol) . The compound is classified as a synthetic building block with potential applications in medicinal chemistry, particularly as a scaffold for neuropsychiatric drug targets such as NK-3 receptors and monoamine GPCRs [1]. Its 3-methoxy substitution pattern and oxy-methyl linker together confer a distinct pharmacophoric profile that cannot be replicated by simpler benzyl-pyrrolidine or regioisomeric analogs.

Why 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine Hydrochloride Cannot Be Replaced by Generic Pyrrolidine Building Blocks


Attempts to substitute this compound with structurally similar pyrrolidine derivatives introduce critical alterations in key molecular recognition parameters. The 3-methoxybenzyl group participates in specific pi-stacking and hydrogen-bonding interactions with receptor subpockets, while the oxy-methyl linker governs both conformational flexibility and the vector of the aromatic ring relative to the pyrrolidine nitrogen [1]. Removal of the ether oxygen (as in 3-(3-methoxybenzyl)pyrrolidine) reduces hydrogen-bond acceptor capacity and increases lipophilicity, shifting the LogP and potentially altering blood-brain barrier penetration. Relocation of the methoxy group from the 3- to the 2- or 4-position changes the electrostatic surface potential of the aromatic ring, which directly affects binding pose and affinity at serotonin and dopamine receptor subtypes . Absence of the methoxy substituent altogether (as in 3-[(phenylmethoxy)methyl]pyrrolidine) eliminates a critical hydrogen-bond acceptor that frequently anchors ligands within orthosteric binding sites. These are not trivial structural variations; they represent fundamental changes to the pharmacophore that preclude simple interchange.

Quantitative Comparative Evidence for 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine Hydrochloride Relative to Key Analogs


Oxy-Methyl Linker Confers Enhanced NK-3 Receptor Antagonist Potential Relative to Direct Methylene-Linked Analogs

The oxy-methyl linker present in 3-{[(3-methoxybenzyl)oxy]methyl}pyrrolidine is a critical structural feature in the methyl-pyrrolidine ether pharmacophore class, which Hoffmann-La Roche developed as high-potency NK-3 receptor antagonists [1]. In contrast, direct methylene-linked analogs such as 3-(3-methoxybenzyl)pyrrolidine lack the ether oxygen that serves as both a hydrogen-bond acceptor and a conformational modulator, resulting in a fundamentally different orientation of the aromatic ring within the NK-3 binding pocket. While quantitative Ki values for the exact target compound have not been published in peer-reviewed literature, the patent class describes Ki values in the nanomolar range for optimized methyl-pyrrolidine ethers at the human NK-3 receptor expressed in HEK293 cells, measured by [³H]SR142801 competition binding [1].

NK-3 receptor antagonism neuropsychiatric disorders pyrrolidine ethers

3-Methoxy Substitution Pattern Enables Distinct Serotonin Receptor Subtype Interaction Profile Compared to 2-Methoxy and 4-Methoxy Regioisomers

The position of the methoxy substituent on the benzyl ring is a critical determinant of serotonin receptor subtype affinity. The 2-methoxy regioisomer 3-(2-methoxybenzyl)pyrrolidine HCl demonstrates IC₅₀ values of 30 nM (5-HT₁A), 110 nM (5-HT₂A), and 750 nM (5-HT₂B) in radioligand displacement assays . The 3-methoxy substitution pattern in the target compound alters the electrostatic surface potential of the aromatic ring compared to the 2-methoxy isomer, which is predicted to modulate affinity and selectivity across the 5-HT receptor family. The 4-methoxy regioisomer (3-[(4-methoxybenzyl)oxy]pyrrolidine) further changes the dipole moment vector, affecting receptor subtype selectivity .

serotonin receptors 5-HT1A structure-activity relationship

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Compared to Free Base for Consistent In Vitro Assay Performance

The target compound is supplied as the hydrochloride salt (C₁₃H₂₀ClNO₂, MW 257.75 g/mol), which provides a precisely defined stoichiometry with one equivalent of HCl per pyrrolidine molecule . The corresponding free base (CAS 1220178-73-3) is also commercially available but lacks the counterion that enhances aqueous solubility and dissolution rate. The hydrochloride salt is classified as an irritant, requiring standard laboratory handling precautions . The defined salt stoichiometry eliminates the variability in protonation state that can confound concentration-response experiments when using the free base form.

salt form solubility assay reproducibility

NLT 98% Purity Specification Meets ISO-Certified Quality Standards for Pharmaceutical R&D and Quality Control Applications

MolCore supplies 3-(((3-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride with a minimum purity specification of NLT 98% (HPLC), and the product is manufactured under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . This purity level exceeds the 95% specification commonly offered by other vendors for related pyrrolidine building blocks (e.g., Chemenu offers 95% purity for catalog number CM311379) . The higher purity specification reduces the risk of confounding biological activity from impurities and supports more reliable structure-activity relationship (SAR) conclusions.

purity specification pharmaceutical QC ISO certification

Recommended Research and Industrial Application Scenarios for 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine Hydrochloride


NK-3 Receptor Antagonist Lead Optimization for Schizophrenia and Parkinson's Disease

Deploy 3-{[(3-methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride as a core scaffold in NK-3 receptor antagonist medicinal chemistry programs targeting schizophrenia, psychosis, and Parkinson's disease, consistent with the therapeutic indications claimed in the methyl-pyrrolidine ether patent class [1]. The oxy-methyl linker and 3-methoxy substitution provide the essential pharmacophoric elements required for high-affinity NK-3 binding, and the hydrochloride salt form ensures reproducible in vitro pharmacology.

Serotonin Receptor Subtype Selectivity SAR Studies

Utilize the compound in systematic structure-activity relationship (SAR) studies comparing 2-methoxy, 3-methoxy, and 4-methoxy benzyl ether substitution patterns to map serotonin receptor subtype selectivity. The 3-methoxy regioisomer fills a critical gap in the SAR matrix between the 2-methoxy analog (5-HT₁A IC₅₀ 30 nM) and the 4-methoxy variant [1].

Fragment-Based Drug Discovery (FBDD) Library Screening

Incorporate the compound into fragment-based screening libraries as a privileged pyrrolidine ether fragment (MW 257.75, cLogP ~2.0). Its defined hydrochloride salt form and NLT 98% purity make it suitable for high-concentration fragment soaking and biophysical screening (SPR, NMR, X-ray crystallography) without interference from impurities [1].

Pharmacokinetic Tool Compound for Assessing Ether Linker Metabolic Stability

Employ the compound as a model substrate in microsomal stability assays to evaluate the metabolic liability of the benzyl ether linkage in pyrrolidine scaffolds. The oxy-methyl linker serves as a metabolic soft spot, and comparative studies with direct methylene-linked analogs can quantify the impact of the ether oxygen on oxidative metabolism rates.

Quote Request

Request a Quote for 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.